Cas no 22266-99-5 (5-Methoxy-2-methyl-1,4-naphthoquinone)

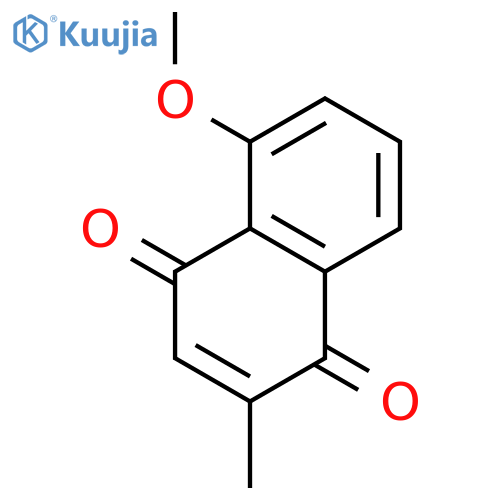

22266-99-5 structure

商品名:5-Methoxy-2-methyl-1,4-naphthoquinone

5-Methoxy-2-methyl-1,4-naphthoquinone 化学的及び物理的性質

名前と識別子

-

- 1,4-Naphthalenedione,5-methoxy-2-methyl-

- 5-Methoxy-2-methyl-1,4-naphthoquinone

- 5-methoxy-2-methylnaphthalene-1,4-dione

- 2-methyl-5-methoxy-1,4-naphthoquinone

- 5-methoxy-2-methylnaphthoquinone

- 5-O-methylplumbagin

- AC1L4GXX

- AC1Q6BA3

- AP-782

- CHEMBL1531003

- methyl plumbagin

- SureCN9627716

- cid_185478

- 22266-99-5

- SMR000229972

- SCHEMBL9627716

- HMS2544K16

- NCGC00247245-01

- 5-methoxy-2-methyl-naphthalene-1,4-dione

- AP-782/21243033

- starbld0002221

- MLS000702735

- DTXSID20176812

- Naphthalene-1,4-dione, 5-methoxy-2-methyl-

- BDBM33147

-

- インチ: InChI=1S/C12H10O3/c1-7-6-9(13)11-8(12(7)14)4-3-5-10(11)15-2/h3-6H,1-2H3

- InChIKey: ITNOIFSYUBMQKB-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC2C(C(=CC(=O)C1=2)C)=O

計算された属性

- せいみつぶんしりょう: 202.063

- どういたいしつりょう: 202.063

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

- 密度みつど: 1.228

- ふってん: 377.6°Cat760mmHg

- フラッシュポイント: 170.7°C

- 屈折率: 1.573

- PSA: 43.37

- LogP: 2.02050

5-Methoxy-2-methyl-1,4-naphthoquinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M263655-100mg |

5-Methoxy-2-methyl-1,4-naphthoquinone |

22266-99-5 | 100mg |

$259.00 | 2023-05-18 | ||

| TRC | M263655-2.5g |

5-Methoxy-2-methyl-1,4-naphthoquinone |

22266-99-5 | 2.5g |

$ 4500.00 | 2023-09-07 | ||

| TRC | M263655-25mg |

5-Methoxy-2-methyl-1,4-naphthoquinone |

22266-99-5 | 25mg |

$75.00 | 2023-05-18 | ||

| TRC | M263655-250mg |

5-Methoxy-2-methyl-1,4-naphthoquinone |

22266-99-5 | 250mg |

$557.00 | 2023-05-18 | ||

| TRC | M263655-50mg |

5-Methoxy-2-methyl-1,4-naphthoquinone |

22266-99-5 | 50mg |

$138.00 | 2023-05-18 |

5-Methoxy-2-methyl-1,4-naphthoquinone 関連文献

-

1. Ebenaceae extractives. Part 9. New naphthoquinones and binaphthylquinones from macassar ebonyBhim C. Maiti,Oliver C. Musgrave J. Chem. Soc. Perkin Trans. 1 1986 675

22266-99-5 (5-Methoxy-2-methyl-1,4-naphthoquinone) 関連製品

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬